Physicochemical properties of 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid
Physicochemical properties of 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties, synthesis, and potential applications of 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid. As a bespoke chemical entity, direct experimental data is not extensively available in public literature. Therefore, this document synthesizes information from closely related structural analogs and foundational chemical principles to provide reliable predictions and robust experimental protocols. The molecule's architecture, featuring a substituted benzoic acid core and a reactive chloroacetyl moiety, positions it as a valuable intermediate for researchers in medicinal chemistry and drug development. This guide is designed to serve as a foundational resource for scientists exploring its utility as a scaffold or building block in the synthesis of novel therapeutic agents.
Introduction and Strategic Context
Benzoic acid and its derivatives are a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Their prevalence stems from the synthetic tractability of the phenyl ring, which allows for fine-tuning of steric and electronic properties to optimize pharmacological activity.
The subject of this guide, 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid, is a multi-functional molecule of significant interest. It combines three key features:
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A benzoic acid group, a common pharmacophore that can engage in hydrogen bonding and salt bridge interactions with biological targets.
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An ortho-chloro substituent , which modulates the acidity of the carboxylic acid and influences the molecule's conformation and metabolic stability.
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A chloroacetylamino-methyl side chain , which incorporates a reactive electrophilic site (the α-chloro amide). This "warhead" is a versatile handle for covalent modification of protein residues or for further synthetic elaboration via nucleophilic substitution.
This document provides an in-depth examination of this compound's anticipated properties and outlines the methodologies for its synthesis and characterization.
Chemical Identity and Structure
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IUPAC Name: 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid
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Molecular Formula: C₁₀H₉Cl₂NO₃
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Molecular Weight: 262.09 g/mol
Caption: Structure of 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid.
Predicted Physicochemical Properties
The following properties are predicted based on the analysis of structural analogs and established chemical principles. Experimental verification is recommended.
| Property | Predicted Value | Rationale and Supporting Data |
| Physical State | White to off-white crystalline solid | Most substituted benzoic acids and amides are crystalline solids at room temperature.[2][3] The molecule's high molecular weight and capacity for hydrogen bonding via the carboxylic acid and amide groups strongly favor a solid state.[4] |
| Melting Point | >150 °C | Amides generally exhibit high melting points due to strong intermolecular hydrogen bonding.[2][5] For comparison, 2-chlorobenzoic acid melts at 142 °C[1][6], and benzamide at 132 °C.[5] The combination of amide, carboxylic acid, and a larger molecular structure is expected to result in a significantly higher melting point. |
| pKa | ~3.0 - 3.5 | The pKa of benzoic acid is ~4.2. The electron-withdrawing chlorine atom at the ortho position significantly increases acidity; the pKa of 2-chlorobenzoic acid is approximately 2.89.[1][7] The chloroacetylaminomethyl group at the meta position is weakly electron-withdrawing, which will have a minor acid-strengthening effect. Therefore, the pKa is predicted to be slightly higher (less acidic) than that of 2-chlorobenzoic acid. |
| Solubility | ||
| Water | Sparingly soluble | Substituted benzoic acids generally have low solubility in water but increases in hot water.[8][9] The polar carboxylic acid and amide groups will aid solubility, but this is counteracted by the hydrophobic aromatic ring and chloroalkane moieties. Solubility is expected to increase significantly at pH > pKa due to deprotonation to the more soluble carboxylate salt. |
| Organic Solvents | Soluble in polar organic solvents | Expected to be soluble in methanol, ethanol, DMSO, and DMF, which can solvate both the polar functional groups and the nonpolar ring.[10] Solubility is likely to be lower in less polar solvents like ethyl acetate and dichloromethane, and very low in nonpolar solvents such as toluene and hexanes. |
Synthesis and Mechanistic Rationale
The most direct route to synthesizing the target compound is via the N-acylation of 2-chloro-5-(aminomethyl)benzoic acid with chloroacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution.
Reaction Scheme: 2-chloro-5-(aminomethyl)benzoic acid + Chloroacetyl chloride → 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid
The amine is the nucleophile, and it attacks the electrophilic carbonyl carbon of the chloroacetyl chloride. The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the HCl byproduct, driving the reaction to completion.
Caption: Conceptual workflow for utilizing the compound in drug discovery.
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